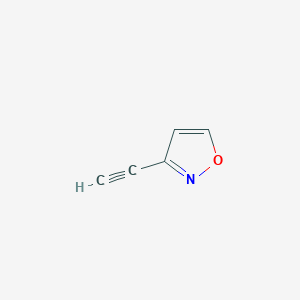

3-ethynyl-1,2-oxazole

Description

Significance of Oxazole (B20620) Core in Organic Synthesis and Chemical Biology

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry and organic synthesis due to its diverse biological activities and versatile chemical properties. mdpi.comresearchgate.netrsc.org Isoxazoles are electron-rich, enabling them to participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions, which are crucial for building complex bioactive molecules. The oxazole core is a structural element in numerous commercial pharmaceuticals, demonstrating a wide range of therapeutic applications such as analgesic, anti-inflammatory, antibacterial, anticancer, and neuroprotective agents. researchgate.netrsc.orgnih.gov

The utility of oxazole and isoxazole (B147169) derivatives stems from their ability to act as bioisosteres for other functional groups, enhancing metabolic stability and modulating target selectivity. nih.gov This structural and chemical diversity allows oxazole-based molecules to interact with various receptors and enzymes, making them central to the discovery of new therapeutic agents. mdpi.com A variety of oxazole-containing compounds have been developed as clinical drugs or candidates for treating a wide array of diseases. mdpi.comnih.gov The isoxazole ring ranks 33rd in frequency among the 351 ring systems found in marketed drugs, underscoring its importance in pharmaceutical research. researchgate.netbohrium.com

Table 1: Examples of Marketed Drugs Containing an Oxazole or Isoxazole Core

| Drug Name | Therapeutic Use |

|---|---|

| Sulfisoxazole | Antibacterial |

| Flucloxacillin | Antibacterial |

| Dicloxacillin | Antibacterial |

| Oxacillin | Antibacterial |

| Cloxacillin | Antibacterial |

| Sulfamethoxazole | Antibacterial |

| Leflunomide | Immunosuppressant (for Rheumatoid Arthritis) |

| Risperidone | Antipsychotic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

This table is generated based on information from multiple sources. nih.gov

Unique Chemical Reactivity Conferred by the Ethynyl (B1212043) Moiety in 1,2-Oxazoles

The introduction of an ethynyl group onto the 1,2-oxazole ring creates a bifunctional molecule with expanded synthetic potential. The ethynyl group is a versatile handle for a multitude of chemical transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions. ontosight.ai This reactivity allows for the straightforward elaboration of the isoxazole core into more complex molecular architectures.

One of the most significant applications of the terminal alkyne is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.orgchemrxiv.org This reaction allows for the efficient and high-yielding formation of 1,2,3-triazole linkages, connecting the ethynyl-isoxazole unit to other molecules functionalized with an azide (B81097) group. chemrxiv.org This has proven invaluable for creating novel drug candidates and bioconjugates. chemrxiv.org

Furthermore, the ethynyl group can participate in Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides. chemrxiv.org The ethynyl group itself also modifies the electronic properties of the isoxazole ring, influencing its reactivity. Research into electrophilic heterocycles for covalent inhibitor discovery has shown that an ethynyl group can act as a reactive warhead. For instance, a study demonstrated that 4-ethynyl-3,5-dimethylisoxazole (B1442274) is reactive towards nucleophiles like glutathione, highlighting the potential for these compounds to form covalent bonds with biological targets. nih.gov

Table 2: Reactivity of an Ethynyl-Substituted Isoxazole with Glutathione (GSH)

| Compound | Position of Ethynyl Group | Half-life with GSH (t₁/₂ in hours) |

|---|---|---|

| 3,5-dimethylisoxazole | 4 | 5.4 |

Data sourced from a study on heterocyclic electrophilic fragments. nih.gov

Historical Context and Evolution of Research on Ethynyl-Substituted Azoles

The study of azole derivatives has a rich history, initially spurred by the discovery of their potent antifungal properties in the mid-20th century. nih.gov The development of azole-based drugs represented a major advance in medical mycology. nih.gov The synthesis of the parent oxazole was first reported in 1947. nih.govd-nb.info

The introduction of an ethynyl substituent onto a heterocyclic ring is a more recent area of focus. Historically, the synthesis of ethynyl-substituted azoles was fraught with challenges due to the sensitivity of the heterocyclic rings and the instability of the target compounds. chemrxiv.org Early methods were often low-yielding and not broadly applicable. For instance, a 1977 study described the formation of an ethynyl-imidazole derivative through a ring transformation reaction, indicating early interest in such structures. researchgate.net

The evolution of synthetic organic chemistry, particularly the advent of transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of ethynyl-azoles. The Sonogashira coupling, developed in the 1970s and refined over subsequent decades, provided a highly selective and tolerant method for installing terminal alkynes onto heterocyclic cores. chemrxiv.org This breakthrough made compounds like 3-ethynyl-1,2-oxazole more accessible, paving the way for systematic exploration of their properties and applications. chemrxiv.orgchemrxiv.org More recent research has focused on optimizing these synthetic protocols to enable multigram-scale production, addressing issues of ring instability and purification challenges. chemrxiv.orgchemrxiv.org

Current Research Landscape and Emerging Opportunities for this compound

The current research landscape for this compound and related compounds is vibrant, driven by their potential as versatile building blocks. chemrxiv.orgchemrxiv.org A major focus is their application in drug discovery through click chemistry, which allows for the rapid generation of libraries of complex molecules for biological screening. chemrxiv.org The ability to link the isoxazole scaffold to various biomolecules or pharmacophores via a stable triazole linker is a powerful strategy for developing multi-targeted therapies and novel prodrugs. rsc.orgchemrxiv.org

An emerging and significant opportunity lies in the field of covalent inhibitors. The ethynyl group can act as an electrophilic "warhead" that reacts with nucleophilic residues, such as cysteine, on target proteins. nih.gov This allows for the design of highly potent and selective inhibitors. The development of libraries of electrophilic fragments, including ethynyl-isoxazoles, is a current strategy to discover new covalent drugs for a range of diseases. nih.gov

Beyond medicinal chemistry, the unique properties of ethynyl-azoles are being explored in materials science. There is reported potential for using ethynyl oxazoles in the construction of molecular machines, such as nanorotors, which could open up new frontiers in nanotechnology and biomimetics. chemrxiv.org The continued development of efficient synthetic methods and a deeper understanding of the reactivity of this compound will undoubtedly fuel further innovation in these exciting areas. bohrium.comnortheastern.edu

Strategies Involving Direct Formation of the 1,2-Oxazole Ring

The direct construction of the 1,2-oxazole heterocycle is a primary focus of synthetic efforts. These methods often involve the cyclization of carefully designed acyclic precursors, utilizing either base-induced or metal-catalyzed transformations to achieve the desired ring closure.

Base-Induced Cyclization of Propargylamide Precursors

A notable strategy for synthesizing substituted oxazoles involves the base-induced cyclization of N-propargylamide precursors. This approach leverages the reactivity of the amide and alkyne functionalities to construct the heterocyclic core.

The mechanism of the cyclization of propargylamides is a subject of detailed investigation. While the user's outline specifies a 5-endo-dig cyclization, scientific literature predominantly reports a 5-exo-dig pathway for the formation of the oxazole ring from N-propargylamide precursors under basic conditions. nih.gov This process is induced by the O-attack of the amide moiety onto the ethynyl group. nih.gov This type of cyclization is generally favored according to Baldwin's rules.

In a plausible mechanism, the reaction is initiated by the deprotonation of the amide. The resulting nucleophilic oxygen atom then attacks the internal carbon of the alkyne, leading to a five-membered ring intermediate. nih.gov Subsequent isomerization and elimination steps result in the formation of the aromatic oxazole ring. While 5-endo cyclizations are kinetically disfavored under standard conditions, they are not impossible and can be influenced by factors such as substrate geometry or the presence of specific catalysts. rsc.org However, for the base-induced cyclization of propargylamides leading to oxazoles, the 5-exo-dig pathway is the mechanistically accepted route. nih.govrsc.org

The efficiency and outcome of the base-induced cyclization are highly dependent on various reaction parameters. The choice of base, solvent, and reaction temperature can significantly impact the yield and selectivity of the desired oxazole product.

Research into the synthesis of 2,5-disubstituted oxazole-4-carboxylates from N,1,1-tricarbonylated propargylamines demonstrates the critical role of these parameters. nih.gov The reaction yield was found to be sensitive to the stoichiometry of the base (butyllithium) and the solvation of the intermediate lithium acetylide. nih.gov

| Entry | Base | Solvent Additive | Yield (%) |

|---|---|---|---|

| 1 | BuLi | None | Complex Mixture |

| 2 | BuLi | Acetic Acid (at -78°C) | 13 |

| 3 | BuLi (slight excess) | Acetic Acid (at -78°C) | 82 |

| 4 | t-BuOK | None | 27 |

| 5 | t-BuOLi | None | 66 |

This table illustrates the optimization of reaction conditions for the synthesis of an oxazole precursor, showing the effect of different bases and additives on the reaction yield. Data sourced from nih.gov.

Metal-Catalyzed Cycloadditions and Annulation Reactions

Metal catalysis provides powerful and versatile methods for the synthesis of oxazoles, often under mild conditions with high efficiency and selectivity. Gold and hypervalent iodine-mediated reactions are particularly prominent in this area.

Gold catalysts are exceptionally effective in activating alkynes towards nucleophilic attack, enabling a range of transformations. One of the most efficient methods for oxazole synthesis is the gold-catalyzed intermolecular oxidation of alkynes. nih.govorganic-chemistry.org This reaction constitutes a [2 + 2 + 1] annulation, combining a terminal alkyne, a nitrile, and an oxygen atom from an oxidant (such as a pyridine (B92270) N-oxide) to form a 2,5-disubstituted oxazole. organic-chemistry.org

This methodology is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org It provides a safer alternative to methods that use hazardous α-diazoketones. organic-chemistry.org The reaction proceeds through the formation of an α-oxo gold carbene intermediate, which then undergoes an intermolecular reaction with the nitrile. nih.gov By selecting a di-alkyne as the starting material, this method could theoretically be adapted to synthesize oxazoles bearing an ethynyl substituent. Other gold-catalyzed methods include the [3+2] cycloaddition of alkynyl triazenes with dioxazoles and the annulation of alkynyl thioethers. d-nb.infonih.govscispace.com

| Alkyne Substrate | Nitrile | Oxidant | Catalyst | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Acetonitrile | 8-Methylquinoline N-oxide | BrettPhosAuNTf₂ | 94 |

| 1-Octyne | Acetonitrile | 8-Methylquinoline N-oxide | BrettPhosAuNTf₂ | 85 |

| 3,3-Dimethyl-1-butyne | Benzonitrile | 8-Methylquinoline N-oxide | BrettPhosAuNTf₂ | 89 |

| (Trimethylsilyl)acetylene | Acetonitrile | 8-Methylquinoline N-oxide | BrettPhosAuNTf₂ | 80 |

This table presents representative yields for the gold-catalyzed [2+2+1] synthesis of 2,5-disubstituted oxazoles, demonstrating the method's efficiency with various substrates. Data sourced from nih.gov.

Metal-free synthesis of oxazoles can be achieved using hypervalent iodine(III) reagents, which are valued for their low toxicity, high stability, and ease of handling. eurekaselect.com These reagents promote the oxidative cycloisomerization of N-propargyl amides to furnish oxazoles with diverse functional groups. eurekaselect.com

In these reactions, the hypervalent iodine species, such as phenyliodine(III) diacetate (PIDA), acts as both an activator for the carbon-carbon triple bond and a donor of various heteroatomic functional groups in a single step. eurekaselect.comresearchgate.net This method can be extended to the oxidative annulation of alkynes and nitriles, where the heteroatoms from the iodine(III) reagent are incorporated into the resulting oxazole ring. eurekaselect.com The reaction conditions are generally mild, and the process is efficient for a range of aromatic and aliphatic N-propargylamide substrates. researchgate.net

| N-Propargylamide Substrate | Iodine(III) Reagent | Solvent System | Yield (%) |

|---|---|---|---|

| N-Propargylbenzamide | PIDA | AcOH | 92 |

| N-Propargyl-4-methoxybenzamide | PIDA | AcOH | 85 |

| N-Propargyl-4-nitrobenzamide | PIDA | AcOH/HFIP | 75 |

| N-Propargylacetamide | PIDA | AcOH | 67 |

This table shows the yields for the hypervalent iodine-mediated oxidative cycloisomerization of various N-propargyl amides to form 2,5-disubstituted oxazoles. Data sourced from researchgate.net.

Electrochemical Approaches for Oxazole Ring Formation from Alkynes

Electrochemical synthesis offers a green and efficient alternative for the construction of heterocyclic rings, often proceeding under mild conditions without the need for harsh chemical oxidants. organic-chemistry.orgchemistryviews.org An electrochemical approach has been developed for the synthesis of polysubstituted oxazoles from easily accessible aryl-substituted ketones and acetonitrile, which serves as both the solvent and a reactant. organic-chemistry.orgchemistryviews.org This method proceeds via a Ritter-type reaction and oxidative cyclization in a divided electrochemical cell at room temperature. organic-chemistry.org The use of carbon felt for both the anode and cathode, along with activators like trifluoroacetic anhydride (TFAA) and acetic anhydride (Ac₂O), has proven effective. chemistryviews.org

While direct electrochemical synthesis of this compound from an ethynyl-containing precursor has not been extensively detailed, the synthesis of 1,3-oxazoles from symmetrical and unsymmetrical alkynes has been achieved through an iodonium cation-pool electrolysis of iodine in acetonitrile. researchgate.net This process suggests the feasibility of employing alkynes in electrochemical cyclizations to form oxazole rings. The mechanism is thought to involve the reaction of the alkyne with electrochemically generated iodine cations, followed by a Ritter-type reaction with the solvent and subsequent ring closure. researchgate.net Further research is needed to adapt these electrochemical methods specifically for the regioselective synthesis of this compound.

A summary of a representative electrochemical oxazole synthesis is presented in the table below.

| Starting Materials | Reagents and Conditions | Product | Yield |

| Aryl-substituted ketones, Acetonitrile | Carbon felt electrodes, TFAA, Ac₂O, LiClO₄, Room temperature | Polysubstituted oxazoles | High |

Adaptation of Established Oxazole Syntheses (e.g., Van Leusen Synthesis) to Ethynyl Scaffolds

The Van Leusen oxazole synthesis is a well-established and versatile method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484), which then eliminates the tosyl group to yield the oxazole. wikipedia.org

This reaction is particularly useful for the synthesis of 5-substituted oxazoles. nih.govmdpi.com However, adapting this method for the direct synthesis of this compound would require an aldehyde precursor that already contains the ethynyl group in the desired position. The general mechanism of the Van Leusen oxazole synthesis is outlined below:

Deprotonation of TosMIC by a base.

Nucleophilic attack of the deprotonated TosMIC on an aldehyde.

Cyclization to form an intermediate oxazoline.

Elimination of the tosyl group to yield the oxazole.

While the Van Leusen reaction is robust, its application to the synthesis of ethynyl-substituted oxazoles may be limited by the stability of the required ethynyl-aldehyde precursor under the reaction conditions. The basic conditions of the Van Leusen reaction could potentially lead to side reactions involving the acidic proton of a terminal alkyne.

| Reactants | Reagent | Intermediate | Product |

| Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Oxazoline | Oxazole |

Post-Cyclization Introduction of the Ethynyl Group

A more common and often more practical approach to the synthesis of this compound involves the initial construction of a functionalized 1,2-oxazole ring, followed by the introduction of the ethynyl group. This strategy allows for greater flexibility and avoids potential complications with the stability of ethynyl-containing precursors during the ring-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the introduction of ethynyl groups onto heterocyclic scaffolds.

The Sonogashira coupling is a highly efficient palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction has been successfully employed for the synthesis of ethynyl oxazoles by coupling a protected alkyne with a halogenated oxazole precursor. chemrxiv.org The general approach involves the use of a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine (Et₃N). chemrxiv.orgjk-sci.com

In the synthesis of ethynyl oxazoles, a silyl-protected acetylene (B1199291), such as trimethylsilylacetylene (TMS-acetylene) or triisopropylsilylacetylene (TIPS-acetylene), is often used. chemrxiv.org The silyl group serves to protect the terminal alkyne and prevent side reactions. However, the resulting TMS-ethynyl oxazoles can be unstable, leading to low yields upon isolation. The use of the bulkier TIPS protecting group has been shown to improve the stability of the intermediate and allow for successful synthesis. chemrxiv.org Following the coupling reaction, the silyl protecting group is removed to yield the terminal ethynyl oxazole. chemrxiv.org

A representative Sonogashira coupling for the synthesis of a 2-ethynyl oxazole is outlined in the table below.

| Oxazole Precursor | Alkyne | Catalyst System | Product |

| 2-Halo-oxazole | TIPS-acetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-(Triisopropylsilylethynyl)oxazole |

Cyclocarbonylative Sonogashira reactions represent a powerful extension of the traditional Sonogashira coupling, allowing for the incorporation of a carbonyl group during the cyclization process. This methodology has been investigated for the synthesis of various heterocyclic compounds. nih.gov For instance, the reaction of ortho-ethynylbenzamides with iodoarenes under carbon monoxide pressure, catalyzed by a palladium complex, can lead to the formation of polyfunctionalized isoindolinones. nih.gov

While the direct application of this reaction to the synthesis of this compound derivatives is not extensively documented, the principles of this methodology could be adapted. A hypothetical pathway might involve the reaction of a suitably functionalized oxazole precursor with a terminal alkyne and carbon monoxide in the presence of a palladium catalyst. This could potentially lead to the formation of ethynyl oxazole ketones and other valuable derivatives. The reaction conditions, such as the choice of solvent, can significantly influence the product distribution. nih.gov

Alternative Carbon-Carbon Bond Forming Strategies (e.g., Seyferth-Gilbert, Corey-Fuchs Reactions)

Alternative methods for introducing an ethynyl group onto a pre-formed oxazole ring involve the conversion of an aldehyde functional group into a terminal alkyne. The Seyferth-Gilbert homologation and the Corey-Fuchs reaction are two prominent examples of such transformations.

The Seyferth-Gilbert homologation utilizes a phosphonate reagent, such as dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the Ohira-Bestmann reagent, to convert an aldehyde into a terminal alkyne in a one-step process. synarchive.comwikipedia.org The reaction proceeds through the formation of a vinyl diazo intermediate, which then eliminates nitrogen gas to form a vinyl carbene that rearranges to the desired alkyne. wikipedia.org The use of the Ohira-Bestmann reagent under milder conditions with potassium carbonate as the base is often preferred for substrates that are sensitive to the stronger bases used in the traditional Seyferth-Gilbert protocol. wikipedia.org

The Corey-Fuchs reaction is a two-step process for the conversion of an aldehyde to a terminal alkyne. wikipedia.orgorganic-chemistry.org In the first step, the aldehyde is treated with triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene. wikipedia.org This intermediate is then treated with a strong base, such as n-butyllithium, which induces elimination of HBr and a lithium-halogen exchange, followed by rearrangement to the terminal alkyne. organic-chemistry.org

Both the Seyferth-Gilbert and Corey-Fuchs reactions have been explored for the synthesis of ethynyl oxazoles from the corresponding oxazole aldehydes. However, these methods have been reported to proceed with low yields in some cases, and isolation of the final product can be challenging. chemrxiv.org

A comparison of these two methods is provided in the table below.

| Reaction | Reagents | Key Intermediate(s) | Number of Steps |

| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate or Ohira-Bestmann reagent, base | Vinyl diazo, vinyl carbene | One |

| Corey-Fuchs Reaction | PPh₃, CBr₄; then strong base (e.g., n-BuLi) | 1,1-Dibromoalkene | Two |

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c1-2-5-3-4-7-6-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBZSBUGNBCPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of the 3 Ethynyl 1,2 Oxazole Scaffold

Click Chemistry Applications

Click chemistry provides a powerful toolkit for the rapid and efficient construction of complex molecular architectures from simple, reactive building blocks. The terminal alkyne of 3-ethynyl-1,2-oxazole is an ideal handle for such reactions, enabling its conjugation to a wide array of molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, facilitating the formation of 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with various organic azides proceeds with high efficiency and regioselectivity. rsc.org

A common and inexpensive catalyst for this transformation is copper(II) sulfate (B86663) in the presence of a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ. nih.gov The reaction is often carried out in a mixture of ethanol (B145695) and water, which can facilitate the precipitation of the triazole product, simplifying purification. rsc.org Research has demonstrated that this method is highly effective for coupling ethynyl (B1212043) oxazoles with a variety of azides, consistently producing the corresponding 1,2,3-triazole derivatives in excellent yields, often exceeding 90-95%. chemrxiv.orgrsc.org The straightforward purification and high purity of the resulting cycloadducts underscore the utility of this method for creating diverse molecular libraries. chemrxiv.org

| Catalyst System | Solvent | Yield (%) | Reference |

| CuSO4/Sodium Ascorbate | Ethanol/Water | >90 | rsc.org |

This table summarizes a typical condition for the CuAAC reaction involving ethynyl oxazoles.

Metal-Free Thiol-Click Reactions Involving the Ethynyl Group

In addition to metal-catalyzed reactions, the ethynyl group of this compound can participate in metal-free click reactions, notably the thiol-yne reaction. This reaction involves the addition of a thiol across the triple bond and can be initiated by radicals or a base, offering a valuable alternative to metal-catalyzed processes, particularly in biological applications where metal contamination is a concern. nih.govlscollege.ac.in

The radical-mediated thiol-yne reaction is typically initiated by a radical initiator or UV irradiation and proceeds via a sulfanyl (B85325) radical species. nih.govlscollege.ac.in This process generally results in the anti-Markovnikov addition of the thiol to the alkyne. nih.gov Alternatively, base-catalyzed thiol-yne reactions, often referred to as thia-Michael additions, can also be employed. researchgate.net These reactions are promoted by bases such as triethylamine. rsc.org The choice of initiator or catalyst can influence the regioselectivity of the addition.

| Reaction Type | Initiator/Catalyst | Regioselectivity |

| Radical Thiol-Yne | Radical Initiator / UV light | Anti-Markovnikov |

| Base-Catalyzed Thiol-Yne | Organic Base (e.g., Et3N) | Dependent on substrate and conditions |

This table outlines the general types of metal-free thiol-yne reactions applicable to ethynyl groups.

Synthesis of Triazole-Substituted Oxazole (B20620) Derivatives

The CuAAC reaction serves as a highly efficient method for the synthesis of a wide range of triazole-substituted oxazole derivatives. By reacting various ethynyl oxazoles with different azides, a diverse library of compounds can be generated with high yields and purity. chemrxiv.orgrsc.org This approach allows for the incorporation of the stable and functional 1,2,3-triazole linker, which can connect the oxazole core to other molecular fragments, including biomolecules and functional materials. The resulting triazole-oxazole hybrids are of significant interest in medicinal chemistry due to the prevalence of both heterocycles in biologically active compounds. chemrxiv.org The reaction's reliability and high efficiency make it a preferred method for creating these complex heterocyclic systems. chemrxiv.org

Functional Group Interconversions of the Ethynyl Moiety

Beyond click chemistry, the ethynyl group of this compound can undergo a variety of functional group interconversions, further expanding the synthetic utility of this scaffold.

Oxidative and Reductive Transformations of the Ethynyl Group

The ethynyl group is susceptible to both oxidative and reductive transformations, allowing for its conversion into other valuable functional groups.

Oxidative Transformations: While the oxazole ring itself can be sensitive to strong oxidizing agents, selective oxidation of the ethynyl group can be achieved. For instance, the oxidation of the C2-unsubstituted oxazole ring to a 2-oxazolone has been observed, catalyzed by cytosolic aldehyde oxidase. nih.gov Although this particular study focused on the oxazole ring, it highlights the potential for enzymatic or chemo-enzymatic oxidation strategies. In the context of the ethynyl group itself, metabolic oxidation of ethynyl-substituted aromatic compounds has been shown to lead to the formation of acetic acid derivatives. rsc.org

Reductive Transformations: The ethynyl group can be selectively reduced to an alkenyl or alkyl group. Catalytic hydrogenation is a common method for such transformations. For example, the asymmetric hydrogenation of 3-substituted benzisoxazoles in the presence of a chiral ruthenium catalyst has been reported, which proceeds through the reductive cleavage of the N-O bond. nih.gov While this example involves the isoxazole (B147169) ring, similar catalytic systems can be adapted for the selective reduction of the ethynyl substituent to an alkene (using Lindlar's catalyst for cis-alkenes) or an alkane (using catalysts like palladium on carbon).

| Transformation | Reagents/Catalyst | Product |

| Oxidation | Aldehyde Oxidase (on ring) | 2-Oxazolone |

| Reduction (to alkene) | H2, Lindlar's Catalyst | Vinyl-1,2-oxazole |

| Reduction (to alkane) | H2, Pd/C | Ethyl-1,2-oxazole |

This table provides examples of potential oxidative and reductive transformations of the ethynyl-oxazole scaffold.

Nucleophilic Substitution Reactions at the Ethynyl Position

The electron-withdrawing nature of the 1,2-oxazole ring activates the ethynyl group for nucleophilic conjugate addition, often referred to as a hetero-Michael addition. rsc.orgnih.gov This reaction allows for the stereoselective introduction of a variety of nucleophiles at the β-position of the ethynyl group, leading to the formation of functionalized vinyl-oxazoles.

A range of nucleophiles, including alcohols, amines, thiols, and phosphines, can participate in these conjugate additions. rsc.orgbeilstein-journals.orgnih.govnih.gov For instance, the addition of amines to conjugated ketones is a well-established reaction that proceeds via a conjugate addition mechanism. youtube.com Similarly, electron-rich triarylphosphines can act as nucleophilic catalysts in Michael additions. beilstein-journals.orgresearchgate.net The stereoselectivity of these additions provides a versatile route to various heterocyclic building blocks with defined geometries. rsc.orgnih.gov

| Nucleophile | Reaction Type | Product |

| Alcohols | Oxa-Michael Addition | Alkoxyvinyl-oxazole |

| Amines | Aza-Michael Addition | Aminovinyl-oxazole |

| Thiols | Thia-Michael Addition | Thiovinyl-oxazole |

| Phosphines | Phospha-Michael Addition | Phosphinovinyl-oxazole |

This table illustrates the types of nucleophilic additions to the ethynyl group of this compound.

Advanced Functionalization through Diborylation and Hydrohalogenation

The introduction of boryl groups via C–H activation represents a powerful method for functionalizing heterocyclic compounds. Iridium-catalyzed C–H borylation is a particularly effective strategy for the regioselective installation of boryl groups onto aromatic rings. acs.orgnih.govrsc.orgnih.gov For the this compound scaffold, this methodology can be applied to introduce boryl functionalities, which can then serve as handles for further diversification through cross-coupling reactions. The regioselectivity of the borylation is typically governed by steric factors and the electronic properties of the heterocyclic ring. rsc.org

Hydrohalogenation of the ethynyl group offers another route to functionalized oxazoles. The addition of hydrogen halides (HX) across the triple bond can yield vinyl halides. nih.gov The regio- and stereoselectivity of this addition can be controlled by the reaction conditions and the nature of the starting material. These vinyl halide products are valuable intermediates for a range of cross-coupling reactions, allowing for the introduction of various substituents at the 3-position of the oxazole ring.

Table 1: Representative Conditions for Borylation and Hydrohalogenation Reactions

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| C-H Borylation | [Ir(OMe)COD]₂, B₂(pin)₂, ligand, solvent (e.g., THF, cyclohexane) | Borylated oxazole |

| Hydrohalogenation | In situ generated HX (e.g., from TMSX and H₂O) | 3-(Halovinyl)-1,2-oxazole |

Reactivity of the 1,2-Oxazole Ring System

The reactivity of the 1,2-oxazole ring is characterized by the interplay between the nitrogen and oxygen heteroatoms. This section explores several key reaction types that highlight the versatility of the alkynyl oxazole system.

The ethynyl group at the 3-position of the 1,2-oxazole ring is susceptible to conjugate addition by various nucleophiles. nih.govrsc.org These Michael-type addition reactions provide a straightforward method for the introduction of a wide range of functional groups at the β-position of the alkyne. nih.govrsc.org The stereoselectivity of these additions can often be controlled, leading to the formation of either (E)- or (Z)-isomers of the resulting vinyl oxazoles. rsc.org A variety of nucleophiles, including alcohols, amines, thiols, and halides, can participate in these reactions, demonstrating the broad scope of this transformation for the synthesis of diverse heterocyclic building blocks. nih.govrsc.org

Table 2: Conjugate Addition of Nucleophiles to Alkynyl Oxazoles

| Nucleophile | Product |

|---|---|

| Alcohols (ROH) | (E/Z)-3-(2-Alkoxyvinyl)-1,2-oxazole |

| Amines (R₂NH) | (E/Z)-3-(2-Aminovinyl)-1,2-oxazole |

| Thiols (RSH) | (E/Z)-3-(2-(Alkylthio)vinyl)-1,2-oxazole |

| Halides (X⁻) | (E/Z)-3-(2-Halovinyl)-1,2-oxazole |

Annulation and Cyclization Reactions Involving the Oxazole Nitrogen

The nitrogen atom of the 1,2-oxazole ring can participate in annulation and cyclization reactions to form fused heterocyclic systems. acs.org These reactions often involve the cleavage of the N-O bond, followed by rearrangement or reaction with another component to construct a new ring. For example, oxazoles can undergo Diels-Alder reactions where they act as dienes, leading to the formation of pyridine (B92270) derivatives after the initial cycloadduct undergoes further transformation. wikipedia.orgpharmaguideline.com The reactivity in these cycloadditions is enhanced by electron-donating substituents on the oxazole ring. pharmaguideline.com Additionally, aryne-induced nih.govrsc.org sigmatropic rearrangement–annulation cascades provide a transition-metal-free method to synthesize trisubstituted oxazoles, showcasing the versatility of the oxazole core in constructing complex molecules. acs.org

Table 3: Examples of Annulation and Cyclization Reactions

| Reaction Type | Reactants | Product |

|---|---|---|

| Diels-Alder Reaction | Oxazole, Electrophilic alkene | Pyridine derivative |

| Aryne-Induced Annulation | 2-Substituted amino acetonitrile, Aryne | 2,4,5-Trisubstituted oxazole |

Tandem Cycloisomerization/Hydroxyalkylation for Substituted Oxazoles

Tandem reactions provide an efficient means to construct complex molecules in a single step. A notable example is the synthesis of substituted oxazoles from N-propargylamides. mdpi.com This process can occur through a tandem cycloisomerization/hydroxyalkylation sequence. mdpi.com In a typical reaction, a Lewis acid, such as zinc triflate (Zn(OTf)₂), catalyzes the cycloisomerization of the N-propargylamide to form an oxazole intermediate. acs.orgfigshare.comresearchgate.net This intermediate is then trapped by an electrophile, such as a trifluoropyruvate, in a hydroxyalkylation step to yield the final substituted oxazole product. mdpi.com This method is valued for its operational simplicity, broad substrate scope, and high atom economy. mdpi.com

Another approach involves a Brønsted acid-catalyzed propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides. organic-chemistry.org This one-pot synthesis is efficient and tolerant of various functional groups. organic-chemistry.org

Table 4: Tandem Synthesis of Substituted Oxazoles

| Starting Materials | Catalyst | Electrophile | Product |

|---|---|---|---|

| N-propargylamide | Zn(OTf)₂ | Trifluoropyruvate | Oxazole with a CF₃-substituted alcohol unit mdpi.com |

| Propargylic alcohol, Amide | p-Toluenesulfonic acid (PTSA) | - | Substituted oxazole organic-chemistry.org |

Research Applications and Synthetic Utility of 3 Ethynyl 1,2 Oxazole

Role as a Versatile Building Block in Complex Organic Synthesis

3-Ethynyl-1,2-oxazole, also known as 3-ethynylisoxazole, has emerged as a significant and versatile building block in the field of organic synthesis. Its utility stems from the presence of two key functional components: a reactive terminal alkyne group and a stable 1,2-oxazole heterocyclic core. The oxazole (B20620) moiety itself is found in numerous biologically active natural products, particularly those isolated from marine microorganisms, and is a component of several FDA-approved drugs. chemrxiv.orglifechemicals.com The ethynyl (B1212043) group provides a point for facile and highly efficient chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry". chemrxiv.orgchemrxiv.org This reaction allows for the straightforward linkage of the oxazole scaffold to a wide array of other molecules, making this compound a valuable precursor for creating complex molecular architectures. chemrxiv.orgchemrxiv.org The synthesis of ethynyl-substituted oxazoles has been optimized to allow for multi-gram scale production, overcoming previous limitations related to the sensitivity of the oxazole ring and making these building blocks more accessible for research. chemrxiv.orgchemrxiv.org

The primary application of this compound in constructing complex heterocyclic systems is through the CuAAC reaction. chemrxiv.org This 1,3-dipolar cycloaddition reaction with various organic azides proceeds with high efficiency to form stable 1,4-disubstituted 1,2,3-triazole rings. chemrxiv.orgnih.gov This methodology provides a robust and reliable route to generate novel, intricate architectures that link the 1,2-oxazole core with other molecular fragments via a triazole bridge. chemrxiv.orgnuph.edu.ua The triazole unit is not merely a linker; it is metabolically stable, capable of hydrogen bonding, and can function as a non-classical amide isostere, contributing to the biological activity of the final molecule. nih.gov

The reaction is tolerant of a wide range of functional groups, and the purification of the resulting triazole products is often straightforward, sometimes involving simple filtration of a precipitated product. chemrxiv.org This allows for the creation of diverse heterocyclic compounds in excellent yields, often exceeding 95%. chemrxiv.org

| Oxazole Reactant | Azide (B81097) Partner | Resulting Heterocyclic Architecture | Reaction Type | Yield |

|---|---|---|---|---|

| This compound | Benzyl azide | 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole | CuAAC (Click Chemistry) | >95% |

| This compound | p-Methoxybenzyl azide | 3-[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]-1,2-oxazole | CuAAC (Click Chemistry) | High |

| This compound | Methyl azidoacetate | Methyl 2-[4-(1,2-oxazol-3-yl)-1H-1,2,3-triazol-1-yl]acetate | CuAAC (Click Chemistry) | High |

| This compound | Adenosine azide derivative | Adenosine-conjugated 1,2,3-triazolyl-1,2-oxazole | CuAAC (Click Chemistry) | High |

This interactive table showcases examples of complex heterocyclic architectures synthesized from this compound using the CuAAC reaction, demonstrating its versatility with various azide partners. Data sourced from chemrxiv.org.

The high efficiency, reliability, and simple purification associated with the click chemistry of this compound make it an ideal reagent for combinatorial chemistry and the exploration of chemical space. chemrxiv.orgnih.gov By reacting this single, versatile building block with a large library of diverse azide-containing compounds, chemists can rapidly generate a vast number of new and distinct molecules. chemrxiv.org This parallel synthesis approach is a cornerstone of modern drug discovery, allowing for the creation of extensive compound libraries that can be screened for biological activity against various therapeutic targets. The straightforward nature of the reaction facilitates its adaptation to automated and high-throughput synthesis platforms, further accelerating the discovery process. researchgate.net This strategy opens up a largely unexplored area of chemical space for incorporating small molecule oxazoles into potential drug candidates. chemrxiv.org

Contributions to Materials Science and Advanced Functional Molecules

The unique structural properties of the this compound unit—specifically the rigidity and linear geometry imparted by the alkyne linker—make it a valuable component in the design of advanced functional materials. chemrxiv.orgnih.govorganic-chemistry.org

The ethynyl-oxazole structure has been specifically identified for its utility in the construction of supramolecular nanorotors. chemrxiv.org The acetylene (B1199291) linker provides a linear and unbent geometry, which is crucial for the assembly of these complex molecular machines. chemrxiv.org Furthermore, it allows for axial rotation around the linker while maintaining structural rigidity and imposing minimal steric hindrance. chemrxiv.org These properties are essential for the structure and function of molecular rotors, which have potential applications in developing microscopic mechanisms and biomimetic systems. chemrxiv.org

As a terminal alkyne, this compound can serve as a monomer or a key precursor in the synthesis of advanced polymers and nanomaterials. The alkyne group can participate in polymerization reactions, including further click reactions with diazide compounds to form poly-1,2,3-triazoles. chemrxiv.orgresearchgate.net This allows for the incorporation of the stable and functional oxazole heterocycle directly into the backbone of a polymer. Such materials could possess unique properties imparted by the oxazole ring, finding potential use as anion-exchange membranes or other functional materials. researchgate.net

Strategic Importance in Drug Discovery and Chemical Biology Programs

This compound and its derivatives hold significant strategic importance in medicinal chemistry and chemical biology for several reasons. lifechemicals.comchemrxiv.orgnih.govmdpi.comresearchgate.net The 1,2-oxazole (isoxazole) ring is a well-established pharmacophore present in numerous natural products and at least 13 marketed drugs, demonstrating a wide spectrum of biological activities. researchgate.netlifechemicals.com Furthermore, the oxazole core is not naturally occurring in mammals, making it an attractive and novel scaffold for designing potentially bioactive molecules that may have fewer off-target effects. chemrxiv.org

The terminal alkyne group provides multiple strategic advantages beyond its use in click chemistry. It can act as a "warhead" for covalent inhibition, where it forms a permanent bond with a specific amino acid residue, such as cysteine, in the active site of a target enzyme. chemrxiv.org This mode of action can lead to highly potent and selective therapeutic agents. Additionally, the terminal alkyne has been implicated in prodrug strategies. Through metabolic oxidation in vivo, the alkyne can be converted to a highly reactive oxirene (B85696) or ketene (B1206846) intermediate, which then acts as the biologically active form of the drug. chemrxiv.org This allows for controlled release and activation of a therapeutic agent at its intended site of action. chemrxiv.org

The click reaction itself is a powerful tool in chemical biology for bioconjugation, allowing researchers to attach the ethynyl-oxazole moiety to biomolecules for labeling, visualization, and target identification studies. chemrxiv.orgchemrxiv.org

| Strategic Application | Role of this compound | Key Feature | Reference |

|---|---|---|---|

| Scaffold for Novel Drugs | Core heterocyclic structure | Oxazole is a proven pharmacophore and is not native to mammals. | chemrxiv.orgresearchgate.net |

| Combinatorial Library Synthesis | Versatile building block | Efficient and high-yield click reaction with diverse azides. | chemrxiv.orgnih.gov |

| Covalent Enzyme Inhibition | Reactive functional group | Terminal alkyne can form covalent bonds with enzyme active sites. | chemrxiv.org |

| Prodrug Design | Metabolically activated precursor | In vivo oxidation of the alkyne to a reactive ketene form. | chemrxiv.org |

| Bioconjugation | Clickable chemical tag | Allows for labeling and attachment to biomolecules for research. | chemrxiv.orgchemrxiv.org |

This interactive table summarizes the strategic roles of this compound in medicinal chemistry and chemical biology.

Development as a Molecular Scaffold for Novel Chemical Entities

The 1,2-oxazole ring, also known as isoxazole (B147169), is a prominent heterocyclic scaffold in medicinal chemistry due to its unique structural and electronic properties. This five-membered ring containing adjacent nitrogen and oxygen atoms provides a versatile framework for the synthesis of novel chemical entities with a wide range of biological activities. mdpi.comnih.govnih.govnih.govthepharmajournal.com The incorporation of an ethynyl group at the 3-position of the 1,2-oxazole ring further enhances its utility as a building block in drug discovery.

The ethynyl group provides a key reactive handle for various chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgchemrxiv.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazole linkages, enabling the straightforward connection of the this compound core to a diverse array of molecular fragments. chemrxiv.org The linear geometry of the acetylene linker ensures a defined spatial orientation of the resulting molecule. chemrxiv.org

Researchers have utilized this compound and its derivatives to construct libraries of novel compounds for screening against various therapeutic targets. The stability of the oxazole ring under different reaction conditions, although sometimes challenging, has been addressed through the development of optimized synthetic protocols. chemrxiv.orgchemrxiv.org This has expanded the chemical space accessible for drug design, allowing for the incorporation of the 1,2-oxazole moiety into complex molecular architectures. chemrxiv.org

The following table provides examples of how the this compound scaffold has been employed in the development of novel chemical entities:

| Scaffold Application | Target/Activity | Example Compound Class | Reference |

| Anticancer Agents | Tubulin Polymerization Inhibition | 1,3-Oxazole Sulfonamides | nih.gov |

| Anticancer Agents | Apoptosis Induction | Imidazopyridinyl-1,3,4-oxadiazole Conjugates | nih.gov |

| Anti-inflammatory Agents | General Anti-inflammatory Activity | 1,2,4-Triazole Derivatives | nih.gov |

| Antiparasitic Agents | Antimalarial Activity | Prenyl-1,2,3-triazoles | nih.gov |

Design of Prodrugs with Controlled Biological Activation

The terminal ethynyl group of this compound offers a unique opportunity for the design of prodrugs with controlled biological activation mechanisms. A key strategy involves the metabolic oxidation of the alkyne moiety. This process can lead to the in vivo formation of reactive intermediates, such as an oxirene, which is in equilibrium with a ketene form. chemrxiv.org These reactive species can then interact with biological targets, effectively activating the drug at the desired site of action. This approach allows for a time-controlled release of the active form of the drug, potentially improving its therapeutic index and reducing off-target effects. chemrxiv.org

The 1,2-oxazole ring itself can also play a role in prodrug design. Its electronic properties and potential for metabolic modification can be tuned by the introduction of various substituents. This allows for the fine-tuning of the prodrug's stability, lipophilicity, and pharmacokinetic profile to optimize its delivery and activation.

An example of a prodrug strategy that, while not directly involving this compound, illustrates the principle of using a carrier to deliver an active agent to a specific site is the development of azo-linked prodrugs of 4- and 5-aminosalicylic acids for targeting the colon in the treatment of inflammatory bowel disease. nih.gov In this case, the azo bond is cleaved by bacterial enzymes in the colon, releasing the active drug. nih.gov A similar targeted release strategy could be envisioned for prodrugs incorporating the this compound scaffold, where enzymatic or metabolic activation at the target site would release the active therapeutic agent.

Integration into Bioconjugation Strategies for Biological Probes

The "click chemistry" reactivity of the terminal alkyne in this compound makes it an excellent tool for bioconjugation. This reaction's high efficiency, specificity, and biocompatibility allow for the labeling of biomolecules, such as proteins and nucleic acids, with minimal perturbation to their structure and function.

By attaching a this compound-containing probe to a biomolecule of interest, researchers can track its localization, interactions, and dynamics within a cellular environment. The 1,2-oxazole ring can also serve as a core for the development of fluorescent probes or other reporter molecules.

The versatility of this approach opens up possibilities for:

Protein labeling and tracking: Attaching a fluorescent dye or affinity tag to a protein via a this compound linker.

DNA and RNA labeling: Incorporating this compound-modified nucleotides into nucleic acids for visualization and functional studies.

Development of activity-based probes: Designing probes that covalently bind to the active site of a specific enzyme, allowing for its detection and quantification.

While direct examples of this compound in bioconjugation are emerging, the extensive use of other terminal alkynes in this field highlights the significant potential of this compound. The ability to create stable triazole linkages through click chemistry provides a robust method for attaching the oxazole core to a wide variety of biological and synthetic molecules. chemrxiv.org

Advanced Characterization and Mechanistic Elucidation Studies of 3 Ethynyl 1,2 Oxazole Reactions

Spectroscopic Analysis for Structural Confirmation of Reaction Products and Intermediates

The unambiguous identification of products and transient intermediates in reactions involving 3-ethynyl-1,2-oxazole is foundational to mechanistic studies. A suite of spectroscopic methods is employed for this purpose, each providing unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for elucidating the molecular framework. In derivatives of 1,2-oxazole, the proton on the heterocyclic ring typically appears as a singlet in the range of 8.15-8.18 ppm in the ¹H NMR spectrum researchgate.net. The chemical shifts of the ethynyl (B1212043) proton and carbon, as well as the carbons of the oxazole (B20620) ring, provide definitive evidence of the core structure and its substitutions.

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying key functional groups. The presence of the C≡C bond of the ethynyl group is characterized by a sharp absorption band around 2100 cm⁻¹. The C=N stretching vibration within the oxazole ring is typically observed around 1614-1618 cm⁻¹ researchgate.net. Other characteristic bands include those for C-H and C-O bonds within the ring structure.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight of reaction products, allowing for the determination of their elemental composition stmjournals.com. Fragmentation patterns observed in the mass spectrum can offer further clues about the molecule's structure and connectivity.

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the molecule. The absorption spectra of oxazole derivatives can provide information about the extent of conjugation and the electronic environment of the chromophore researchgate.net.

Interactive Table: Representative Spectroscopic Data for 1,2-Oxazole Derivatives

| Technique | Functional Group / Atom | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Oxazole Ring CH | δ 8.15-8.18 ppm | researchgate.net |

| IR Spectroscopy | C≡C (Ethynyl) | ~2100 cm⁻¹ | General |

| IR Spectroscopy | C=N (Oxazole Ring) | ~1615 cm⁻¹ | researchgate.net |

| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to Molecular Weight | researchgate.netstmjournals.com |

Investigations into Reaction Pathways and Kinetics

Understanding the reaction pathways and the rates at which they occur is essential for controlling reaction outcomes and optimizing synthesis. For the 1,2-oxazole (isoxazole) ring system, specific reactions have been studied to elucidate its reactivity.

One of the well-documented reaction pathways for azoles is their interaction with ozone. Studies on 1,2-oxazoles show they exhibit low to moderate reactivity towards ozone, with second-order rate constants (kₒ₃) ranging from 54 M⁻¹s⁻¹ to 260 M⁻¹s⁻¹ at pH 7 nih.gov. The reaction is believed to proceed via a Criegee-type mechanism, involving an initial cycloaddition of ozone to the C=C double bond of the oxazole ring nih.gov. This is followed by ring-opening and fragmentation, leading to products such as carboxylates and cyanate, or formate (B1220265) and amides nih.gov. The ethynyl substituent at the 3-position would be expected to influence the electron density of the ring and, consequently, the kinetics of such reactions.

Other significant reactions for oxazoles include cycloaddition reactions and palladium-catalyzed cross-coupling, which can be used to further functionalize the molecule organic-chemistry.org. The kinetics of these transformations are highly dependent on the specific substrates, catalysts, and reaction conditions employed. For instance, the van Leusen oxazole synthesis, a classic method for forming the oxazole ring, proceeds through a [3+2] cycloaddition mechanism involving an oxazoline (B21484) intermediate nih.gov.

Interactive Table: Kinetic Data for Reactions of Azole Rings

| Reactant | Reaction Type | Apparent Second-Order Rate Constant (k) | Reference |

|---|---|---|---|

| 3,5-dimethylisoxazole | Ozonolysis | 54 M⁻¹s⁻¹ | nih.gov |

| acetylsulfamethoxazole | Ozonolysis | 260 M⁻¹s⁻¹ | nih.gov |

Computational Chemistry Approaches for Mechanistic Insights and Reactivity Prediction

Computational chemistry provides a powerful lens for examining reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like this compound. irjweb.com Calculations are typically performed using functionals like B3LYP with basis sets such as 6-311G++(d,p) to obtain optimized molecular geometries, bond lengths, and bond angles. irjweb.com

Key electronic parameters derived from DFT calculations include:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive irjweb.comresearchgate.net.

Electron Density and Electrostatic Potential : Mapping the electron density and molecular electrostatic potential (MEP) helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.

Interactive Table: Calculated Electronic Properties for a Model Oxazole System

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity) | irjweb.comresearchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity) | irjweb.comresearchgate.net |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability | irjweb.comresearchgate.net |

| Electrophilicity Index (ω) | ω = µ²/2η | Measures the global electrophilic nature of a molecule | irjweb.com |

Computational modeling is instrumental in mapping out the potential energy surface of a reaction. By locating and characterizing the structures of transition states, scientists can calculate activation energies and reaction enthalpies. This allows for the validation of proposed reaction mechanisms by comparing calculated energy barriers with experimentally determined reaction rates. For complex, multi-step reactions, such as the formation of substituted oxazoles, theoretical modeling can distinguish between competing pathways by identifying the one with the lowest energetic barrier organic-chemistry.orgnih.gov. For example, computational results have been used to support the intermediacy of ketenimines in certain base-induced transformations that yield oxazoles organic-chemistry.org.

Computational models can predict the reactivity and selectivity of this compound in new, unexplored reactions. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can predict the regioselectivity of cycloaddition reactions. For instance, the relative sizes of the orbital lobes on different atoms of the oxazole ring and the ethynyl group can indicate which sites are more likely to interact with a given reaction partner. These predictive models are invaluable for designing new synthetic strategies and targeting the synthesis of specific isomers, thereby reducing the need for extensive empirical screening of reaction conditions.

Conclusion and Future Research Directions

Summary of Key Advancements in the Chemistry of 3-Ethynyl-1,2-oxazole

Advancements in the chemistry of ethynyl-substituted oxazoles, which can be cautiously extrapolated to the 3-ethynyl isomer, have primarily revolved around their synthesis and utilization as building blocks in more complex molecular architectures. The development of robust synthetic protocols, most notably the Sonogashira coupling of a protected acetylene (B1199291) with a halogenated 1,2-oxazole precursor, has been a key enabler in accessing this class of compounds. Furthermore, the application of these compounds in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to generate 1,2,3-triazole-linked conjugates represents a significant step forward, opening avenues for the rapid synthesis of diverse molecular libraries. chemrxiv.orgnih.gov

Emerging Methodologies and Synthetic Challenges

While the Sonogashira coupling is a reliable method, there is a continuous drive towards milder, more efficient, and scalable synthetic routes. Emerging methodologies may include alternative cross-coupling strategies that avoid the use of sensitive organometallic reagents or offer improved functional group tolerance. A significant synthetic challenge lies in the inherent sensitivity of the 1,2-oxazole ring to certain reaction conditions, particularly strong bases or acids, which can lead to ring-opening or decomposition. chemrxiv.org Future research will likely focus on developing protective group strategies or reaction conditions that are more compatible with the delicate nature of the isoxazole (B147169) core.

Prospective Applications in Interdisciplinary Research Fields

The unique structural motif of this compound positions it as a valuable tool in several interdisciplinary fields. In medicinal chemistry, the isoxazole ring is a well-established pharmacophore found in numerous approved drugs. nih.govrsc.org The ethynyl (B1212043) group provides a handle for "clicking" these scaffolds onto biomolecules or for generating novel triazole-containing drug candidates with potential applications as antimicrobial, anticancer, or anti-inflammatory agents. researchgate.net In materials science, the linear, rigid nature of the ethynyl group makes this compound an attractive building block for the synthesis of novel polymers, liquid crystals, or functional organic materials with tailored electronic and photophysical properties.

Unexplored Reactivity and Derivatization Opportunities

The full reactive potential of this compound remains largely untapped. Beyond the well-trodden path of click chemistry, the terminal alkyne offers a plethora of opportunities for further chemical transformations.

| Reaction Type | Potential Products |

| Cycloaddition Reactions | Exploration of [2+2], [4+2], and other cycloadditions could lead to novel fused heterocyclic systems with unique three-dimensional structures. |

| Sonogashira Coupling | Further coupling reactions can be used to introduce a wide variety of aryl, heteroaryl, or vinyl substituents, creating a vast chemical space for exploration. |

| Hydration/Addition Reactions | The addition of water, alcohols, or other nucleophiles across the triple bond could yield functionalized ketones or vinyl ethers. |

| C-H Activation | Direct functionalization of the C-H bond of the alkyne could provide a more atom-economical route to derivatized alkynes. |

These unexplored avenues of reactivity present exciting opportunities for the synthesis of novel compounds with potentially valuable properties.

Broader Impact on Chemical Sciences and Related Disciplines

The continued investigation of this compound is poised to have a significant impact on the chemical sciences. The development of new synthetic methods for its preparation and derivatization will enrich the toolbox of synthetic organic chemists. The availability of this versatile building block will accelerate drug discovery efforts by providing a readily modifiable scaffold for the generation of new therapeutic leads. In materials science, the incorporation of the this compound moiety into new materials could lead to advancements in electronics, optics, and nanotechnology. Ultimately, a deeper understanding of the chemistry of this seemingly simple molecule will contribute to the broader advancement of heterocyclic chemistry and its ever-expanding role in science and technology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-ethynyl-1,2-oxazole with high purity?

- Methodological Answer: Synthesis typically involves ethynylation of pre-functionalized oxazole precursors. For example, Sonogashira coupling or cyclization of alkynyl-substituted intermediates under controlled conditions. Purification via column chromatography or recrystallization ensures high purity (>95%). Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS. Safety protocols, including inert atmosphere handling and PPE (e.g., nitrile gloves, safety glasses), are critical due to the reactivity of ethynyl groups .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm proton environments and carbon connectivity.

- X-ray crystallography : Use Bruker Kappa APEXII CCD diffractometers (λ = 0.71073 Å) for single-crystal analysis. Refinement with SHELXL (via SHELX suite) ensures accurate bond-length/angle measurements .

- Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (CHNO, MW 93.08 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer:

- PPE : Wear impervious gloves (e.g., nitrile), safety glasses with side shields, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Consult safety databases like GESTIS or ECHA for hazard-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound derivatives?

- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies include:

- Cross-validation : Compare NMR chemical shifts with computed values (DFT calculations).

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Statistical analysis : Apply R and θ thresholds to assess data quality .

Q. What strategies optimize the functionalization of this compound for agrochemical applications?

- Methodological Answer: Target sulfone or trifluoromethyl analogs via:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce bioactive substituents.

- Sulfonylation : React with sulfonyl chlorides (e.g., pyroxasulfone intermediates) under basic conditions (KCO, DMF, 60°C) .

- Regioselectivity : Use steric directing groups (e.g., bulky esters) to control substitution at the ethynyl position.

Q. What are the challenges in achieving regioselective modifications of this compound?

- Methodological Answer: Challenges include competing reaction pathways (e.g., oxazole ring-opening vs. ethynyl group reactivity). Solutions:

- Catalytic control : Employ Pd(0)/Cu(I) systems for Sonogashira coupling to preserve ring integrity.

- Protecting groups : Temporarily block the oxazole nitrogen with Boc groups during ethynyl functionalization .

- Computational modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential maps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.